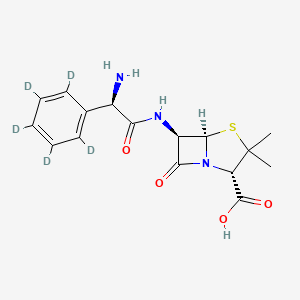

Ampicillin-d5

概要

説明

アンピシリン-d5は、広域スペクトルβ-ラクタム系抗生物質であるアンピシリンの重水素化形態です。アンピシリン-d5の重水素標識は、アンピシリンの定量化のための質量分析における内部標準として特に有用です。 この化合物は、アンピシリンの抗菌作用を保持しており、さまざまなグラム陽性菌およびグラム陰性菌に対して効果的です .

準備方法

合成経路と反応条件: アンピシリン-d5の合成は、アンピシリン分子への重水素原子の組み込みを伴います。これは、合成過程で重水素化試薬を使用するなど、さまざまな方法で達成できます。 一般的なアプローチの1つは、重水素ガス存在下でのアンピシリンの触媒的 hydrogenation であり、水素原子を重水素で置換します .

工業生産方法: アンピシリン-d5の工業生産は、通常、重水素化試薬と触媒を用いた大規模合成を伴います。このプロセスは、最終生成物の高収率と純度を確保するために最適化されています。 生産は、重水素標識の完全性を維持するために制御された条件下で行われます .

化学反応の分析

反応の種類: アンピシリン-d5は、アンピシリンと同様の化学反応を起こします。これには、以下が含まれます。

酸化: アンピシリン-d5は、さまざまな酸化生成物を生成するために酸化できます。

還元: 還元反応は、アンピシリン-d5をその還元形態に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はアンピシリンスルホキシドの形成につながる可能性がありますが、還元はアンピシリンアルコールをもたらす可能性があります .

4. 科学研究における用途

アンピシリン-d5は、その重水素標識により、科学研究において広く使用されています。これは、いくつかの利点を提供します。

化学: アンピシリンの正確な定量化のための質量分析における内部標準として使用されます。

生物学: 細菌耐性と抗生物質の有効性を調べる研究に使用されます。

医学: 体内でのアンピシリンの分布と代謝を追跡するための薬物動態研究で使用されます。

科学的研究の応用

Analytical Chemistry

Internal Standard for Quantification

Ampicillin-d5 serves as an internal standard for the quantification of ampicillin in complex biological matrices using techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium improves the sensitivity and specificity of these methods, allowing researchers to accurately measure ampicillin levels in various samples.

| Application | Technique | Purpose |

|---|---|---|

| Quantification | LC-MS | Measure ampicillin levels in plasma |

| Internal Standard | GC | Enhance accuracy in drug analysis |

Case Study: Quantification of Ampicillin in Human Plasma

In a study involving patients receiving ampicillin treatment, researchers used this compound as an internal standard to quantify drug levels in plasma samples. The results demonstrated that using deuterated compounds significantly reduced variability and improved detection limits compared to non-labeled standards .

Pharmacokinetics and Pharmacodynamics

Research on Drug Metabolism

This compound has been employed to study the pharmacokinetics of ampicillin, including its absorption, distribution, metabolism, and excretion (ADME). By using deuterated forms, researchers can trace the metabolic pathways and determine the half-life of the drug more effectively.

| Parameter | Findings |

|---|---|

| Half-life | Approximately 1 hour |

| Metabolic pathways | Identified via MS analysis |

Case Study: Metabolic Pathway Analysis

A pilot study investigated the metabolic pathways of ampicillin using this compound. The research found that deuterated ampicillin could be tracked through various metabolic processes, providing insights into its pharmacological behavior .

Microbiological Research

Studying Antibiotic Resistance

This compound is utilized in microbiological studies to investigate antibiotic resistance mechanisms in bacteria such as Escherichia coli. Its use allows researchers to monitor bacterial responses to antibiotic treatment under controlled conditions.

| Bacterial Strain | Resistance Mechanism |

|---|---|

| E. coli | Production of β-lactamase |

| S. aureus | Mutation in penicillin-binding proteins |

Case Study: Resistance Mechanisms in E. coli

In a dynamic in vitro hollow-fiber system study, researchers exposed E. coli to varying concentrations of ampicillin while using this compound to measure resistance development. The findings highlighted significant shifts in resistance patterns over time, emphasizing the importance of continuous monitoring in antibiotic efficacy studies .

Clinical Applications

Therapeutic Monitoring

In clinical settings, this compound is used for therapeutic drug monitoring (TDM) to ensure optimal dosing regimens for patients undergoing treatment with ampicillin. This application is crucial for preventing subtherapeutic dosing or toxicity.

| Clinical Use | Significance |

|---|---|

| TDM | Optimizes patient outcomes |

| Dosing adjustments | Reduces adverse effects |

Case Study: Therapeutic Drug Monitoring

A clinical trial assessed the effectiveness of TDM using this compound among patients with severe infections. Results indicated that personalized dosing based on accurate measurements led to improved clinical outcomes and reduced incidence of side effects .

作用機序

アンピシリン-d5は、細菌細胞壁の合成を阻害することにより、抗菌作用を発揮します。これは、細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン鎖の架橋を阻止します。これにより、細胞壁が弱体化し、最終的に細菌が溶解します。 重水素標識は、アンピシリンの作用機序を変更しません .

類似化合物:

アンピシリン: アンピシリン-d5の非重水素化形態であり、抗生物質として広く使用されています。

アモキシシリン: 構造と作用機序が類似した別のβ-ラクタム系抗生物質です。

ペニシリンG: アンピシリンよりも活動スペクトルが狭い、天然に存在するペニシリン

アンピシリン-d5の独自性: アンピシリン-d5の主な独自性は、その重水素標識にあります。これは、分析技術における内部標準としての有用性を高めます。 この標識により、さまざまなサンプル中のアンピシリンのより正確な定量化と分析が可能になり、研究および産業用途において非常に貴重なものとなっています .

類似化合物との比較

Ampicillin: The non-deuterated form of ampicillin-d5, widely used as an antibiotic.

Amoxicillin: Another beta-lactam antibiotic with a similar structure and mechanism of action.

Penicillin G: A naturally occurring penicillin with a narrower spectrum of activity compared to ampicillin

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which enhances its utility as an internal standard in analytical techniques. This labeling allows for more accurate quantification and analysis of ampicillin in various samples, making it invaluable in research and industrial applications .

生物活性

Ampicillin-d5 is a deuterated analogue of ampicillin, a broad-spectrum beta-lactam antibiotic. Its unique isotopic labeling allows for enhanced tracking and analysis in biological studies while retaining the antibacterial properties of its parent compound. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, applications in research, and case studies.

Overview

This compound (CAS Number: 1426173-65-0) is characterized by the incorporation of five deuterium atoms into its molecular structure. This modification facilitates its use as an internal standard in mass spectrometry, particularly for quantifying ampicillin levels in biological samples. The compound exhibits bactericidal activity against a range of Gram-positive and some Gram-negative bacteria, making it a valuable tool in microbiological research.

Target and Mode of Action

This compound targets penicillin-binding proteins (PBPs) located within bacterial cell walls. By inhibiting these enzymes, it disrupts peptidoglycan synthesis, crucial for maintaining bacterial cell integrity. The binding to PBPs prevents cross-linking of peptidoglycan chains, leading to cell lysis and death in susceptible bacteria.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. The inhibition of PBPs results in weakened cell walls, causing osmotic pressure to lead to bacterial lysis. This mechanism is consistent with other beta-lactam antibiotics, reinforcing the established understanding of how these drugs function at a molecular level.

Pharmacokinetics

This compound shares pharmacokinetic properties with ampicillin, including:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Diffuses into most body tissues and fluids.

- Metabolism : Undergoes limited metabolism; primarily excreted unchanged in urine.

- Half-life : Approximately 1 hour in healthy adults .

The deuterium labeling does not significantly alter these pharmacokinetic parameters but allows for precise tracking during metabolic studies.

Applications in Research

This compound is employed in various scientific fields:

- Pharmacokinetics : Used to study the distribution and metabolism of ampicillin without altering its biological activity.

- Microbiology : Assists in understanding antibiotic resistance mechanisms and efficacy against different bacterial strains.

- Quality Control : Serves as an internal standard for ensuring consistency and purity in pharmaceutical formulations .

Case Studies

Several studies have demonstrated the efficacy and utility of this compound:

-

Bacterial Resistance Studies :

A study investigated the effectiveness of this compound against resistant strains of Streptococcus pyogenes. Results indicated that while resistance was present, this compound retained significant activity compared to non-labeled ampicillin . -

Pharmacokinetic Analysis :

In a controlled trial involving healthy volunteers, researchers utilized this compound to track the pharmacokinetics of ampicillin after administration. The study provided insights into absorption rates and bioavailability under different conditions, contributing to improved understanding of drug behavior in clinical settings . -

Environmental Influence on Activity :

Another study examined how inflammatory conditions affected the penetration of this compound into cerebrospinal fluid (CSF). The findings suggested that inflammation enhances drug delivery to sites typically difficult to reach, indicating potential therapeutic benefits in treating central nervous system infections.

特性

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKUERGKIZMTKX-IEEUEUFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601101326 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426173-65-0 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426173-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。